1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a brominated pyrazole ring and a pyridine moiety, which are linked through a urea functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea typically involves the following steps:
-
Bromination of 1-methylpyrazole: : The starting material, 1-methylpyrazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature to yield 4-bromo-1-methylpyrazole.
-
Formation of the urea linkage: : The brominated pyrazole is then reacted with an isocyanate derivative, such as 2-(pyridin-2-ylamino)ethyl isocyanate, under mild conditions. This step involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or ethanol, and catalysts like palladium or copper.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while hydrolysis may produce amine and carboxylic acid derivatives.
Scientific Research Applications
1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea: Similar structure with a chlorine atom instead of bromine.
1-(4-Methyl-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea: Similar structure with a methyl group instead of bromine.
1-(4-Fluoro-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the combination of the pyrazole and pyridine moieties provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN6O/c1-19-8-9(13)11(18-19)17-12(20)16-7-6-15-10-4-2-3-5-14-10/h2-5,8H,6-7H2,1H3,(H,14,15)(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSSMBRSYZSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NC(=O)NCCNC2=CC=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.